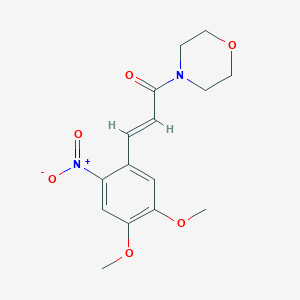
4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate is a chemical compound with the molecular formula C15H12Cl2O3S3 and a molecular weight of 407.35 g/mol . This compound is characterized by the presence of a dithiolan ring and a dichlorobenzenesulfonate group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with 2,4-dichlorobenzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, where nucleophiles such as amines or thiols can replace the sulfonate group.
Oxidation and Reduction: The dithiolan ring can be oxidized to form sulfoxides or sulfones, and reduced back to the dithiolan form using appropriate reagents.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonic acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The dichlorobenzenesulfonate group can also interact with various biological molecules, affecting their function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate include:
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate: This compound has a similar structure but with a different substitution pattern on the benzene ring.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Although structurally different, this compound shares some chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the dithiolan ring and dichlorobenzenesulfonate group, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,4-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3S3/c16-11-3-6-14(13(17)9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQGEZDEDDWELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)
![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)
![N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371335.png)
![1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)
![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)

![1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B371347.png)

